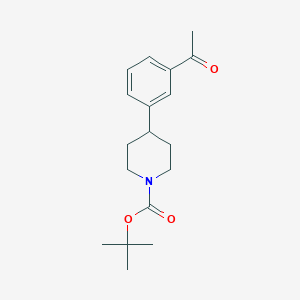

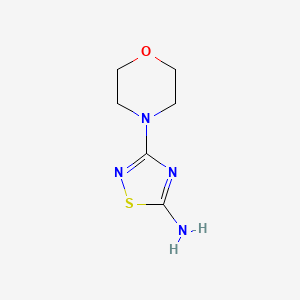

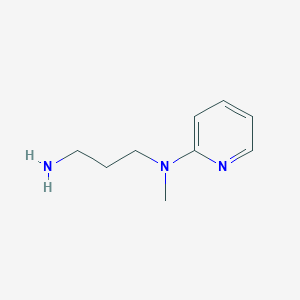

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine

概要

説明

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine, also known as N-methylpyridinium, is a quaternary ammonium salt and a derivative of pyridine. It has been used in a variety of scientific research applications and is a versatile compound with many potential uses. N-methylpyridinium has a wide range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments should be considered.

科学的研究の応用

Synthesis and Structural Characterization

- Bifunctional Oligo-α-Aminopyridine Ligands and Copper(II) Complexes : N-(3-Aminopropyl)-N-Methyl-N-Pyridin-2-ylamine is used in the synthesis of bifunctional oligo-α-aminopyridine ligands. These ligands are further utilized to construct corresponding metal complexes, which show potential in coordination chemistry and catalysis. The study details the synthesis process and structural characterization of these compounds, including their geometrical properties in the complex form (Hasan et al., 2003).

Chemical Synthesis and Medicinal Chemistry

- Histone Deacetylase Inhibitor Development : In medicinal chemistry, derivatives of this compound are used in the design and synthesis of histone deacetylase inhibitors, with potential applications in cancer treatment. One example is the compound MGCD0103, which has shown promising results in vitro and in vivo and has progressed to clinical trials (Zhou et al., 2008).

Green Chemistry and Catalyst-Free Reactions

- Catalyst-Free Synthesis of N-Arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine Derivatives : The compound is involved in green chemistry applications, particularly in catalyst-free reactions. An efficient method for synthesizing N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives via a multicomponent reaction is an example of its use in environmentally friendly chemical processes (Abdel Hameed et al., 2017).

Antiallergic Drug Development

- Development of Antiallergic Agents : Research into the development of antiallergic drugs utilizes this compound derivatives. This research has led to the creation of novel compounds with significant potency against allergic reactions, showing promise for therapeutic applications (Menciu et al., 1999).

Biochemical Studies and Electrophoresis

- Capillary Electrophoresis of Imatinib Mesylate and Related Substances : In biochemical research, the compound is utilized in the analysis of imatinib mesylate and related substances. Capillary electrophoresis techniques employing this chemical have been developed for the separation and analysis of these compounds, enhancing the understanding of their properties and interactions (Ye et al., 2012).

Organic Synthesis and Coordination Chemistry

- Synthesis of Functionalized Pyridines and Coordination Compounds : The synthesis of functionalized pyridines and coordination compounds using this compound demonstrates its role in producing novel materials with potential applications in various chemical industries. These compounds have unique properties that make them suitable for a range of applications, including catalysis and material science (Ghosh et al., 2014).

作用機序

Target of Action

N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine, also known as N-(3-AMINOPROPYL)-N-METHYLPYRIDIN-2-AMINE, is a complex compound with a variety of potential targets. Similar compounds have been shown to interact with cell membranes and proteins, suggesting that this compound may have similar targets .

Mode of Action

It is suggested that due to its structure, it may interact with its targets through a variety of mechanisms, including binding to proteins or cell membranes, disrupting their function

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling and metabolism . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .

Result of Action

Similar compounds have been shown to cause a variety of effects, ranging from changes in cell signaling and metabolism to cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include factors such as pH, temperature, and the presence of other compounds

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(8-4-6-10)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNUACNSLSSKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604293 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93234-94-7 | |

| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。